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Compound of Interest

Compound Name: Triglycerides, medium-chain

Cat. No.: B1181349

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
microencapsulation of Medium-Chain Triglyceride (MCT) oil using spray drying technology. This
technique is pivotal for converting liquid MCT oil into a stable powder form, enhancing its
handling, stability, and application in pharmaceutical and nutraceutical formulations.

Introduction

Medium-Chain Triglycerides (MCTSs) are fatty acids that are efficiently metabolized, providing a
rapid energy source. Their liquid form, however, presents challenges in formulation, such as
limited water solubility and susceptibility to oxidation. Microencapsulation via spray drying
addresses these issues by entrapping MCT oil droplets within a solid carrier matrix, known as
the wall material. This process is crucial for developing solid dosage forms and functional food
ingredients. The selection of appropriate wall materials and optimization of spray drying
parameters are critical for achieving high encapsulation efficiency and desired powder
characteristics.

Principle of Spray Drying for Microencapsulation
Spray drying for microencapsulation involves a three-stage process:

o Emulsification: An oil-in-water emulsion is prepared by dispersing the MCT oil (core material)
in an aqueous solution of the wall material. This step is critical as the emulsion droplet size
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influences the final microcapsule properties.

o Atomization: The emulsion is fed into a spray dryer and atomized into fine droplets by a
nozzle or a rotary atomizer.

e Drying: The atomized droplets are introduced into a hot air stream, leading to the rapid
evaporation of water. This forms a solid shell of the wall material around the oil droplets,
resulting in dry microcapsules.

The resulting powder's characteristics, such as particle size, morphology, encapsulation
efficiency, and stability, are highly dependent on the formulation (e.g., wall material type, core-
to-wall ratio) and the spray drying process parameters (e.g., inlet and outlet air temperatures,
feed flow rate).

Data Presentation: Formulation and Process
Parameters

The following tables summarize quantitative data from studies on the spray drying of MCT oil,
highlighting the impact of different formulations and process parameters on the final product
characteristics.

Table 1: Influence of Wall Material and Wall-to-Oil Ratio on Emulsion and Microcapsule
Properties[1][2][3][4][5]
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] Encapsul .
. Emulsion . Moisture
Formulati Wall Wall-to- ation .
. . . Droplet o Content Yield (%)
on Code Material Oil Ratio . Efficiency
Size (um) (%)
(%)
Gum
Arabic / Not
F1 1:1 - - -
Maltodextri Suitable
n
Whey
Protein
0.196 91.53 % 71.99
F2 Isolate / 1:1 4.85+0.05
) 0.030 0.01 0.74
Maltodextri
n
OSA
Starch / Not
F3 1:1 - - -
Maltodextri Suitable
n
Gum
Arabic / 0.831 93.31 % 82.34
F4 2:1 5.23+0.05
Maltodextri 0.029 0.01 1.10
n
Whey
Protein
0.200 96.26 88.57
F5 Isolate / 2:1 4.25+0.04
) 0.038 0.01 0.65
Maltodextri
n
OSA
Starch / 0.177 98.38 85.35
F6 21 3.68 £ 0.02
Maltodextri 0.002 0.01 1.04
n
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Gum
Arabic / 0.417 + 94.75 + 86.89 +
F7 31 4.87 £0.04
Maltodextri 0.050 0.01 1.23
n
Whey
Protein
0.198 + 97.12 + 87.21 +
F8 Isolate / 3:1 4.01+£0.01
) 0.002 0.01 0.98
Maltodextri
n
OSA
Starch / 0.175 + 98.15 + 84.12 +
F9 31 3.89+0.01
Maltodextri 0.001 0.01 1.15

n

Data adapted from a study by San et al. (2022).[1][3][4][5] OSA Starch: Octenyl succinic
anhydride modified starch. Maltodextrin was blended with the primary wall material in a 1:1

ratio. The total solid content was fixed at 40%.[1]

Table 2: Spray Dryer Operating Parameters

Parameter

Value

Reference

Inlet Temperature

150 °C - 200 °C

[1](61[7]

Outlet Temperature

90°C-95%5°C

[1](6][7]

Feed Flow Rate

10% (of pump setting) or 0.70
L/h

[1161[7]

Aspirator

90%

[1]

Compressor Air Pressure

6 bar

[1]

Experimental Protocols
Protocol for Emulsion Preparation
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This protocol details the preparation of the oil-in-water emulsion, a critical precursor to the

spray drying process.

Materials and Equipment:

MCT Oil (Core Material)

Wall Materials (e.g., OSA Starch, Maltodextrin)
Distilled Water

High-Shear Homogenizer (e.g., Ultra-Turrax)
Magnetic Stirrer and Stir Bar

Beakers

Weighing Balance

Procedure:

Prepare the Aqueous Phase: Dissolve the wall materials (e.g., a 1:1 ratio of OSA starch and
maltodextrin) in distilled water. The total solid content should be around 40%.[1] Stir
continuously using a magnetic stirrer until the wall materials are fully dissolved.

Prepare the Oil Phase: Weigh the required amount of MCT oil according to the desired wall-
to-oil ratio (e.qg., 2:1).[1][4]

Coarse Emulsification: Slowly add the MCT oil to the aqueous phase while continuously
stirring with the magnetic stirrer.

Homogenization: Homogenize the mixture using a high-shear homogenizer at a specified
speed (e.g., 10,000 rpm) for a set duration (e.g., 5 minutes) to form a fine and stable oil-in-
water emulsion.

Stability Check: Allow the emulsion to stand at ambient temperature for 24 hours and
observe for any phase separation. A stable emulsion is crucial for successful spray drying.[5]
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Protocol for Spray Drying

This protocol outlines the procedure for microencapsulating the prepared MCT oil emulsion
using a laboratory-scale spray dryer.

Equipment:

e Spray Dryer (e.g., Buchi B-290) with a standard two-fluid nozzle
 Peristaltic Pump

e Collection Vessel

Procedure:

o System Preparation: Turn on the spray dryer and allow it to reach the set operating
conditions.

e Set Operating Parameters:

(¢]

Inlet Temperature: Set to 150 °C.[1]

[¢]

Aspirator: Set to 90%.[1]

[¢]

Compressor Air Pressure: Adjust to 6 bar.[1]

[e]

Feed Flow Rate: Set the peristaltic pump to 10%.[1]

o Feeding the Emulsion: Once the inlet temperature has stabilized, start feeding the prepared
emulsion into the spray dryer through the peristaltic pump. The outlet temperature should be
monitored and maintained around 95 £ 5 °C.[1][5]

o Powder Collection: The dried microcapsules will be separated from the hot air by a cyclone
and collected in the collection vessel.

o Storage: After the process is complete, collect the powder and store it in an airtight container
at 2—-8 °C for further analysis.[1]
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Protocol for Characterization of Microcapsules

Encapsulation efficiency (EE) is a critical parameter that measures the amount of oil
successfully entrapped within the microcapsules.

Procedure:

o Surface Oil Extraction:

o

Accurately weigh a known amount of the microcapsule powder.

[¢]

Add a suitable organic solvent (e.g., hexane) and vortex for a few minutes to dissolve the
surface oll.

Filter the mixture and collect the filtrate.

[¢]

o

Evaporate the solvent from the filtrate and weigh the extracted surface oil.

o Total Oil Extraction:

o

Accurately weigh a known amount of the microcapsule powder.

[¢]

Crush the microcapsules to release the encapsulated oil.

[e]

Extract the total oil using a suitable solvent extraction method (e.g., Soxhlet extraction).

[e]

Evaporate the solvent and weigh the extracted total oil.
e Calculation:
o EE (%) = [(Total Oil - Surface Qil) / Total Qil] x 100

A high encapsulation efficiency of over 98% has been achieved with a 2:1 wall-to-oil ratio using
OSA starch/maltodextrin as the wall material.[1][4]

Procedure:

o Evenly spread a known weight (e.g., 0.5 g) of the powder on an aluminum pan of a moisture
analyzer.[5]
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e Heat the sample at 105 °C until a constant weight is achieved.[5]

e The moisture content is determined by the weight loss. A moisture content between 4-6% is
generally considered appropriate for food powders.[1]

Visualizations
Experimental Workflow

The following diagram illustrates the key stages in the microencapsulation of MCT oil using
spray drying.
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Caption: Workflow for MCT oil microencapsulation.
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Parameter Relationships

This diagram shows the logical relationship between key formulation and process parameters
and the resulting microcapsule characteristics.

d Input Parameters

Process ) 4 .
Output Characteristics

Moisture Content

Inlet Temperature

Formulation

Wall-to-Oil Ratio Particle Size & Morphology

Click to download full resolution via product page

Caption: Key parameter relationships in spray drying.

Conclusion

Spray drying is an effective and scalable technique for the microencapsulation of MCT oil. The
choice of wall material is a critical factor, with OSA starch in combination with maltodextrin
demonstrating excellent performance in achieving high encapsulation efficiency.[1][4] By
carefully controlling the formulation and process parameters as outlined in these protocols,
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researchers and drug development professionals can produce high-quality, stable MCT oill
powders tailored for a variety of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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